Cas no 329906-10-7 (ethyl 2-4-(2,5-dioxopyrrolidin-1-yl)benzamido-4-phenyl-1,3-thiazole-5-carboxylate)

Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core functionalized with a phenyl group and an ester moiety, linked to a succinimide-derived benzamide. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for protease inhibitors or kinase modulators due to its electrophilic succinimide group, which may facilitate covalent binding to target proteins. The phenyl and thiazole components enhance lipophilicity, potentially improving membrane permeability. The ester group offers synthetic versatility for further derivatization. Its well-defined molecular architecture makes it a candidate for structure-activity relationship studies in drug discovery.
ethyl 2-4-(2,5-dioxopyrrolidin-1-yl)benzamido-4-phenyl-1,3-thiazole-5-carboxylate structure
329906-10-7 structure
Product Name:ethyl 2-4-(2,5-dioxopyrrolidin-1-yl)benzamido-4-phenyl-1,3-thiazole-5-carboxylate
CAS No:329906-10-7
MF:C23H19N3O5S
MW:449.479064226151
CID:6001221
PubChem ID:2325473
Update Time:2025-05-20

ethyl 2-4-(2,5-dioxopyrrolidin-1-yl)benzamido-4-phenyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-4-(2,5-dioxopyrrolidin-1-yl)benzamido-4-phenyl-1,3-thiazole-5-carboxylate
    • ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate
    • 5-Thiazolecarboxylic acid, 2-[[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino]-4-phenyl-, ethyl ester
    • 329906-10-7
    • F0327-0350
    • ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate
    • SR-01000005634
    • ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
    • Oprea1_642057
    • AKOS001023298
    • SR-01000005634-1
    • Z56795749
    • Inchi: 1S/C23H19N3O5S/c1-2-31-22(30)20-19(14-6-4-3-5-7-14)24-23(32-20)25-21(29)15-8-10-16(11-9-15)26-17(27)12-13-18(26)28/h3-11H,2,12-13H2,1H3,(H,24,25,29)
    • InChI Key: KGYYWENZXLVLNC-UHFFFAOYSA-N
    • SMILES: S1C(C(OCC)=O)=C(C2=CC=CC=C2)N=C1NC(=O)C1=CC=C(N2C(=O)CCC2=O)C=C1

Computed Properties

  • Exact Mass: 449.10454189g/mol
  • Monoisotopic Mass: 449.10454189g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 717
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 134Ų

Experimental Properties

  • Density: 1.412±0.06 g/cm3(Predicted)
  • pka: 6.36±0.50(Predicted)

ethyl 2-4-(2,5-dioxopyrrolidin-1-yl)benzamido-4-phenyl-1,3-thiazole-5-carboxylate Pricemore >>

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Additional information on ethyl 2-4-(2,5-dioxopyrrolidin-1-yl)benzamido-4-phenyl-1,3-thiazole-5-carboxylate

Recent Advances in the Study of Ethyl 2-4-(2,5-Dioxopyrrolidin-1-yl)benzamido-4-phenyl-1,3-thiazole-5-carboxylate (CAS: 329906-10-7)

The compound ethyl 2-4-(2,5-dioxopyrrolidin-1-yl)benzamido-4-phenyl-1,3-thiazole-5-carboxylate (CAS: 329906-10-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the role of this thiazole derivative as a promising scaffold for drug development. Its unique structural features, including the presence of a pyrrolidine-2,5-dione moiety and a phenyl-thiazole core, contribute to its diverse biological activities. Researchers have explored its potential as an inhibitor of key enzymes involved in inflammatory and oncogenic pathways, making it a candidate for anti-inflammatory and anticancer drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated potent inhibitory effects against cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. This suggests its potential as a novel non-steroidal anti-inflammatory drug (NSAID) with improved selectivity compared to existing COX-2 inhibitors. The study also reported favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability in preclinical models.

Another significant development comes from recent cancer research, where this compound showed promising activity against various cancer cell lines, particularly in breast and colon cancers. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway and inhibits the PI3K/AKT/mTOR signaling cascade. These findings were published in Bioorganic & Medicinal Chemistry Letters earlier this year, highlighting the compound's potential as a multi-targeted anticancer agent.

The synthetic accessibility of ethyl 2-4-(2,5-dioxopyrrolidin-1-yl)benzamido-4-phenyl-1,3-thiazole-5-carboxylate has also been improved through recent methodological advances. A 2022 patent application described an optimized synthetic route that increases yield while reducing the number of purification steps. This development is particularly important for potential scale-up in pharmaceutical manufacturing.

Despite these promising findings, challenges remain in the development of this compound. Current research is focusing on improving its selectivity profile and reducing potential off-target effects. Several research groups are working on structural modifications to enhance its therapeutic index while maintaining its core biological activities. These efforts are expected to yield second-generation derivatives with improved drug-like properties in the near future.

In conclusion, ethyl 2-4-(2,5-dioxopyrrolidin-1-yl)benzamido-4-phenyl-1,3-thiazole-5-carboxylate represents an exciting area of research in medicinal chemistry. Its dual potential as both an anti-inflammatory and anticancer agent, combined with recent synthetic improvements, positions it as a valuable lead compound for further drug development. Continued research into its mechanism of action and structure-activity relationships will be crucial for translating these findings into clinical applications.

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